1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol
Description
1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol is a pyrimidine-piperidine hybrid compound characterized by a dimethylamino group at the 6-position of the pyrimidine ring and a hydroxyl group at the 3-position of the piperidine moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced solubility in aqueous environments compared to non-polar analogs. The compound’s synthesis typically involves coupling pyrimidine derivatives with functionalized piperidine scaffolds, as inferred from methods described for related molecules .
Properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(16)7-15/h6,8-9,16H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMMTVUUNYXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.
Substitution Reaction: The dimethylamino group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction.
Formation of Piperidin-3-ol: The piperidin-3-ol moiety is synthesized separately and then coupled with the pyrimidine ring through a suitable coupling reaction, often involving a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Antiviral Activity: TCMDC-143215 shares a pyrimidine core but incorporates a pyridin-2-yl group and p-tolylamino substituent, enhancing interaction with viral polymerases .
- Kinase Targeting: BAY-985’s benzimidazole linker and trifluoropropanone group suggest broader kinase inhibition compared to the simpler dimethylamino-piperidine scaffold of the target compound .
- Solubility and Bioavailability: Hydroxyl-containing analogs (e.g., 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol) may exhibit improved aqueous solubility over non-hydroxylated derivatives like BAY-985 .
Research Findings and Discussion
- Synthetic Accessibility : The target compound’s simpler structure (compared to BAY-985) may facilitate large-scale synthesis, as seen in analogous intermediates from Hairui Chem .
- Unresolved Questions: Limited data exists on the target compound’s metabolic stability or cytochrome P450 interactions, which are critical for drug development.
Biological Activity
The compound 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol , also known by its IUPAC name, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a dimethylaminopyrimidine moiety. Its molecular formula is and it has a molecular weight of 218.29 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol |
1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol exhibits various biological activities primarily through its interaction with specific protein targets. Notably, it has been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator in multiple signaling pathways associated with cell proliferation and survival.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, a study reported that derivatives of this compound exhibited IC50 values ranging from 360 nM to 480 nM against GSK-3β, indicating significant inhibitory potency .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. A comprehensive evaluation of related pyrimidine derivatives revealed that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria, suggesting that structural alterations can optimize biological performance .
Case Studies
- GSK-3 Inhibition : A detailed investigation into the structure–activity relationship (SAR) of GSK-3 inhibitors highlighted that introducing specific functional groups significantly improved the metabolic stability and biological activity of the compounds derived from the base structure of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol .
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Structure–Activity Relationships (SAR)
The optimization of 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol has led to several derivatives with enhanced biological profiles. Key findings include:
| Modification | IC50 (nM) | Activity |
|---|---|---|
| Base Compound | 480 | GSK-3β Inhibition |
| Amide Derivative | 360 | Enhanced Stability |
| Alkyl Substituted Variant | Variable | Antimicrobial Activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
